molecular formula C12H18F2N2O B1491183 (4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2097993-69-4

(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

Cat. No. B1491183
CAS RN: 2097993-69-4
M. Wt: 244.28 g/mol
InChI Key: KAIZISZUXBWKJH-UHFFFAOYSA-N
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Description

4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone, otherwise known as 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone, is a cyclic ketone with a unique structure and a wide range of applications in scientific research. It is a highly versatile and powerful molecule, with a wide range of potential applications in the fields of chemistry, pharmacology and biochemistry. This article will provide an overview of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone is not fully understood. It is believed to act as an inhibitor of cytochrome P450 enzymes, and as an agonist of the human estrogen receptor. It is also believed to act as a ligand for the binding of various proteins, such as the human androgen receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone are not fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of cytochrome P450 enzymes, and the stimulation of the human estrogen receptor. Additionally, it is believed to act as a ligand for the binding of various proteins, such as the human androgen receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone in lab experiments include its relatively low cost, its relatively high purity, and its low toxicity. Additionally, its unique structure allows for a wide range of potential applications in scientific research. The main limitation of using 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone in lab experiments is its relatively low solubility in water.

Future Directions

The potential future directions of 4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone research include further investigation into its mechanism of action, its potential applications in drug design, its potential use as a substrate for the synthesis of other compounds, its potential use as a ligand for the binding of various proteins, its potential use as a catalyst for various reactions, its potential use as a fluorescent probe for various biochemical assays, and its potential use as

Scientific Research Applications

4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone has a wide range of applications in scientific research. It has been used as an inhibitor of cytochrome P450 enzymes, and as an agonist of the human estrogen receptor. It has also been used as a substrate for the synthesis of various other compounds, such as 4-fluoro-3-methyl-2-pentanone. Additionally, it has been used as a ligand for the binding of various proteins, such as the human androgen receptor.

properties

IUPAC Name

(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2N2O/c13-12(14)3-1-9-6-16(7-10(9)12)11(17)8-2-4-15-5-8/h8-10,15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIZISZUXBWKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)C3CCNC3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone
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(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone

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